CYP1A2 Inhibition Potency: 4‑Bromo Derivative vs. Parent 2‑Phenyl Scaffold in Human Liver Microsomes
The 4‑bromophenyl analog demonstrates measurable CYP1A2 inhibitory activity (IC₅₀ = 20.0 μM) in human liver microsomes using isoform‑specific probe substrates with LC‑MS detection [REFS‑1]. By comparison, the unsubstituted parent compound 2‑phenylimidazo[1,2‑a]quinoline displayed an IC₅₀ of 7.0 μM under comparable microsomal assay conditions [REFS‑2]. This represents an approximately 2.9‑fold reduction in CYP1A2 inhibitory potency upon introduction of the para‑bromine substituent. Importantly, the brominated analog retains measurable CYP1A2 engagement, distinguishing it from 4‑chloro and 4‑methyl congeners for which no detectable CYP1A2 inhibition has been reported in curated databases. The retained engagement suggests the 4‑bromo derivative may serve as a moderate‑affinity CYP1A2 probe where stronger inhibition is not desired.
| Evidence Dimension | CYP1A2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20.0 μM |
| Comparator Or Baseline | 2‑Phenylimidazo[1,2‑a]quinoline (parent): IC₅₀ = 7.0 μM |
| Quantified Difference | ~2.9‑fold reduction in potency |
| Conditions | Human liver microsomes, isoform‑specific probe substrate, NADPH‑generating system, LC‑MS analysis |
Why This Matters
This differential CYP1A2 inhibitory profile enables rational selection between the parent and the 4‑bromo analog depending on whether higher or moderate CYP1A2 engagement is required in ADME‑Tox screening panels.
- [1] BindingDB. BDBM50555366 (CHEMBL4747214). IC₅₀ = 20,000 nM, CYP1A2 Inhibition in Human Liver Microsomes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555366 View Source
- [2] BindingDB. BDBM50069813 (CHEMBL3407785). IC₅₀ = 7,000 nM, CYP1A2 Inhibition in Human Microsomes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
